![molecular formula C13H19N3O B2588580 1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone CAS No. 903447-26-7](/img/structure/B2588580.png)
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone” is a chemical compound with the linear formula C12H17N3O . It has a molecular weight of 219.289 . This compound is sold by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone” consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone” include a density of 1.1±0.1 g/cm3, boiling point of 388.3±34.0 °C at 760 mmHg, and a flash point of 188.6±25.7 °C . It also has a molar refractivity of 62.1±0.3 cm3, and a molar volume of 196.0±3.0 cm3 .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks in drug development due to their structural versatility. Researchers have explored various synthetic routes to obtain substituted piperidines, including cyclization, annulation, and multicomponent reactions . The compound may find applications in designing novel drugs targeting specific receptors or enzymes.
Targeting Tyrosine Kinases
Given the compound’s structural resemblance to imatinib, a tyrosine kinase inhibitor used in leukemia treatment , exploring its kinase inhibition profile is crucial. Investigating its selectivity against specific kinases and potential anticancer effects could be enlightening.
properties
IUPAC Name |
1-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)13-14-8-12(11(3)17)10(2)15-13/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWWBWHLVQIFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

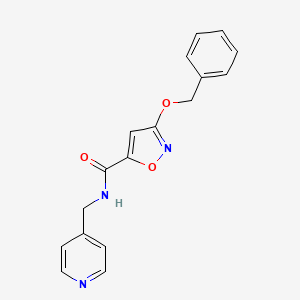
![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2588500.png)
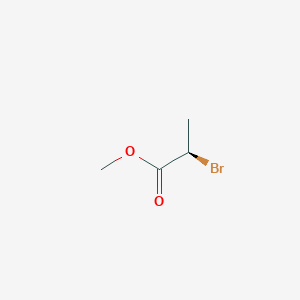
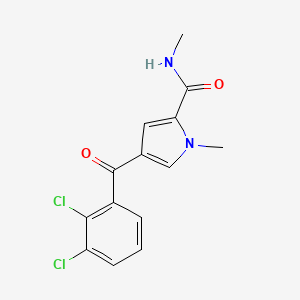

![2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide](/img/structure/B2588506.png)
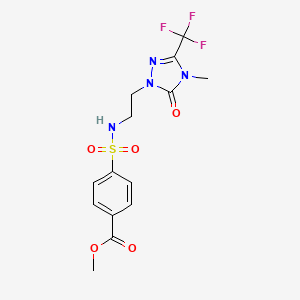
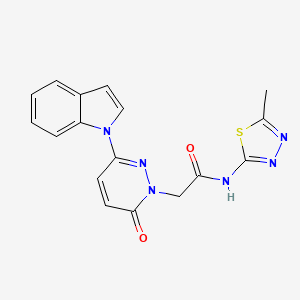
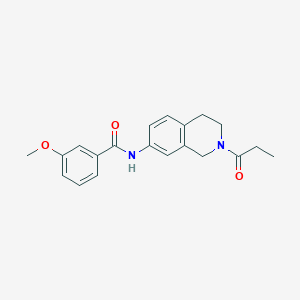
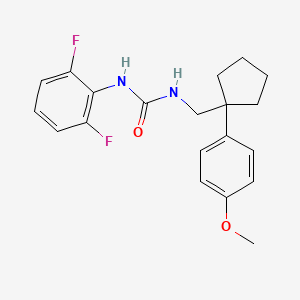
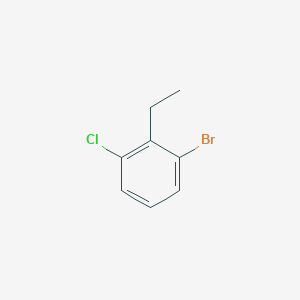

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)